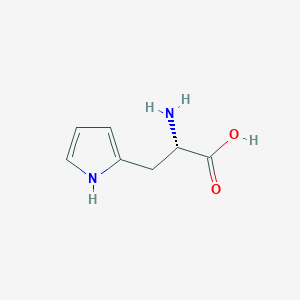

(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

Description

(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid (CAS: 3078-36-2) is a non-proteinogenic α-amino acid characterized by a pyrrole ring substituent at the β-carbon of the alanine backbone. Its structure consists of an (S)-configured amino group, a carboxylic acid moiety, and a 1H-pyrrol-2-yl group, which distinguishes it from canonical amino acids like tryptophan or histidine. This compound, also known as pyrrole-2-alanine , is primarily utilized in synthetic chemistry and drug design due to its unique heterocyclic properties. Pyrrole’s electron-rich aromatic system enables π-π interactions and hydrogen bonding, making it valuable in protease inhibitor design and biocatalysis.

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-pyrrol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBWUCRWJNKVLL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710130 | |

| Record name | 3-(1H-Pyrrol-2-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698342-24-4 | |

| Record name | 3-(1H-Pyrrol-2-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, also known as pyrrolidine amino acid, is a chiral compound with significant biological activity. Its unique structure, characterized by a pyrrole ring and an amino acid backbone, contributes to its potential roles in various biochemical pathways and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from recent studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- Chirality : The presence of a chiral center enhances its biological interactions.

Research indicates that this compound may act as a modulator of various enzymes and receptors, influencing key metabolic pathways. The compound's mechanism of action is thought to involve:

- Enzyme Modulation : It may inhibit or activate specific enzymes, thus affecting metabolic processes.

- Receptor Interaction : The compound might interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Biological Activities

Studies have reported several biological activities associated with this compound:

- Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotective benefits, possibly through its interaction with glutamate receptors.

- Antioxidant Properties : It has been observed to exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells.

- Influence on Amino Acid Metabolism : The compound plays a role in modulating amino acid metabolism, which is crucial for protein synthesis and cellular function.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C7H10N2O2 | 154.17 g/mol | Contains a pyrrole ring |

| 2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid | C8H12N2O2 | 168.19 g/mol | Methyl substitution on the pyrrole |

| 3-Amino-3-(1-methylpyrrol-2-yl)propanoic acid | C8H12N2O2 | 168.19 g/mol | Additional amino group at position 3 |

Neuroprotective Study

A study published in Neuroscience Letters examined the effects of this compound on neuronal survival under oxidative stress conditions. The results indicated that treatment with the compound significantly reduced cell death in cultured neurons exposed to hydrogen peroxide, suggesting its potential as a neuroprotective agent .

Enzyme Interaction Research

Another investigation focused on the compound's ability to modulate enzyme activity related to neurotransmitter metabolism. The study found that this compound enhanced the activity of glutamate decarboxylase, an enzyme crucial for GABA synthesis, thereby indicating its role in neurotransmitter balance .

Comparison with Similar Compounds

Pyrrolidine/Oxopyrrolidine Derivatives

- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid: This derivative replaces the pyrrole ring with a 2-oxopyrrolidin-3-yl group, introducing a lactam ring. The oxopyrrolidin moiety enhances metabolic stability by reducing hydrolysis susceptibility of adjacent amide bonds, as demonstrated in SARS-CoV-2 main protease inhibitors (e.g., Compound 60, CC50 > 100 mM) . The lactam’s rigidity also improves binding affinity compared to the flexible pyrrole.

Indole Derivatives

- (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan Analogues): Natural and synthetic indole-containing amino acids, such as 5-iodo-L-tryptophan and 7-hydroxy-L-tryptophan , exhibit roles in signaling and enzyme inhibition. The indole ring’s larger surface area and hydrogen-bonding capacity enhance interactions with hydrophobic enzyme pockets, unlike the smaller pyrrole. For example, indole derivatives are critical in synthesizing cytotoxic agents and kinase inhibitors .

Pyrazole and Thiazole Derivatives

- (S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid: Pyrazole-containing analogues display regioselective anti-inflammatory and antimicrobial activities .

- Thiazole Derivatives (e.g., (S)-2-amino-3-(4-arylthiazolyl)propanoic acid): Thiazole rings confer antimycobacterial activity (MIC: 12.5–50 µg/mL against M. tuberculosis) due to their sulfur atom and aryl substituents, which improve lipophilicity and membrane penetration .

Substituent Position and Electronic Effects

- Pyrrolo-Pyridine Analogues: Compounds like (S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS: 49758-35-2) feature fused pyrrole-pyridine rings.

- Thiophene Derivatives: 2-Amino-3-(thiophen-2-yl)propanoic acid is used in biocatalytic ammonia elimination reactions. Thiophene’s sulfur atom provides distinct electronic properties, enabling interactions with metal ions in enzymatic processes .

Functional Modifications and Bioactivity

Na-Methylation and Stability

Na-Methylation of the P1-site residue in oxopyrrolidine derivatives significantly reduces hydrolysis rates in protease inhibitors, a strategy less applicable to pyrrole due to its aromatic NH group .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.